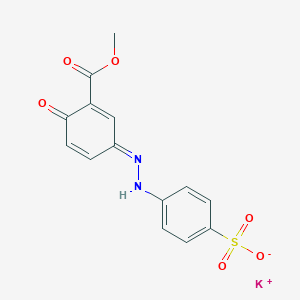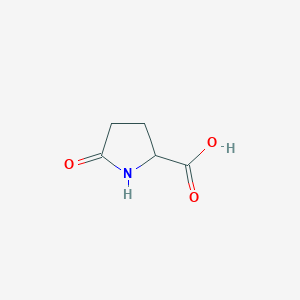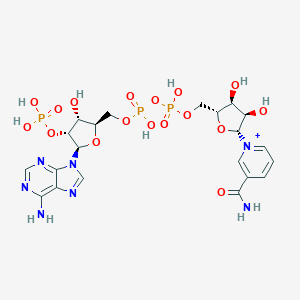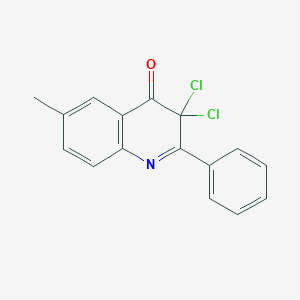
3,3-Dichloro-6-methyl-2-phenylquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-6-methyl-2-phenylquinolin-4-one, also known as DMQX, is a chemical compound that belongs to the quinoline family. It is a potent antagonist of the ionotropic glutamate receptor, which is a type of receptor that plays a crucial role in the transmission of signals between nerve cells in the brain. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease.
作用機序
3,3-Dichloro-6-methyl-2-phenylquinolin-4-one acts as a potent antagonist of the ionotropic glutamate receptor, which is a type of receptor that plays a crucial role in the transmission of signals between nerve cells in the brain. By blocking the activity of these receptors, 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one can reduce the excitability of nerve cells and prevent the excessive release of glutamate, which can lead to neuronal damage and death.
Biochemical and Physiological Effects
3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has been shown to reduce the frequency and severity of seizures, protect against neuronal damage and death, and improve cognitive function and memory. 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has also been shown to have anti-inflammatory effects and to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
実験室実験の利点と制限
3,3-Dichloro-6-methyl-2-phenylquinolin-4-one is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for studying the role of these receptors in various neurological disorders. 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has also been shown to have a favorable safety profile in animal studies, with no significant adverse effects reported at therapeutic doses. However, 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one is a relatively complex molecule to synthesize, which can limit its availability and increase its cost.
将来の方向性
There are several potential future directions for research on 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one. One area of interest is the development of more efficient and cost-effective methods for synthesizing 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one. Another area of interest is the investigation of the therapeutic potential of 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one in human clinical trials, particularly in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms underlying the neuroprotective and anti-inflammatory effects of 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one, which could lead to the development of new therapeutic strategies for these disorders.
合成法
3,3-Dichloro-6-methyl-2-phenylquinolin-4-one can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Vilsmeier-Haack reaction. The most commonly used method for synthesizing 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one is the Pictet-Spengler reaction, which involves the condensation of 2-phenyl-1,3,4-oxadiazole with 3,3-dichloro-6-methylindole in the presence of a Lewis acid catalyst.
科学的研究の応用
3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. In animal studies, 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has been shown to have anticonvulsant, neuroprotective, and anti-inflammatory effects. 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
CAS番号 |
147779-36-0 |
|---|---|
製品名 |
3,3-Dichloro-6-methyl-2-phenylquinolin-4-one |
分子式 |
C16H11Cl2NO |
分子量 |
304.2 g/mol |
IUPAC名 |
3,3-dichloro-6-methyl-2-phenylquinolin-4-one |
InChI |
InChI=1S/C16H11Cl2NO/c1-10-7-8-13-12(9-10)15(20)16(17,18)14(19-13)11-5-3-2-4-6-11/h2-9H,1H3 |
InChIキー |
QJRDQABXZRJECD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C(C2=O)(Cl)Cl)C3=CC=CC=C3 |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C(C2=O)(Cl)Cl)C3=CC=CC=C3 |
同義語 |
4(3H)-Quinolinone, 3,3-dichloro-6-methyl-2-phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



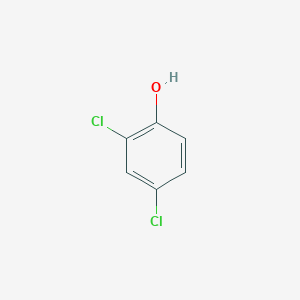
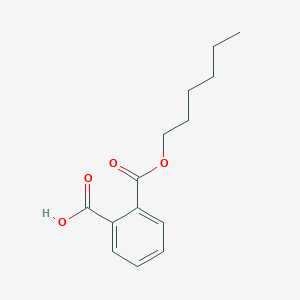

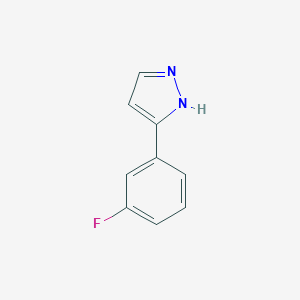

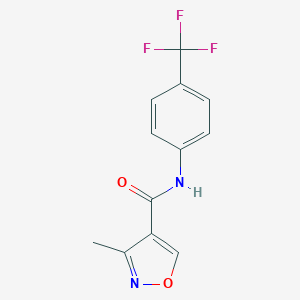

![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)
![11-acetyl-6H-benzo[b][1]benzazepin-5-one](/img/structure/B123004.png)
